tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate
Description
tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing cycle) substituted with a hydroxy group and a 2,5-dimethoxyphenyl moiety. The tert-butyl carbamate group at the 1-position enhances steric protection of the azetidine nitrogen, improving stability during synthetic processes.
Properties
Molecular Formula |
C16H23NO5 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
tert-butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO5/c1-15(2,3)22-14(18)17-9-16(19,10-17)12-8-11(20-4)6-7-13(12)21-5/h6-8,19H,9-10H2,1-5H3 |
InChI Key |
YGQUBIHCXIQJNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC(=C2)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring.
Introduction of the Dimethoxyphenyl Group: This step involves the attachment of the dimethoxyphenyl group to the azetidine ring through a substitution reaction.
Addition of the tert-Butyl Group:
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The dimethoxyphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomer: tert-Butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate
This compound differs only in the substitution pattern of the methoxy groups on the phenyl ring (2,6- vs. 2,5-dimethoxy). Key comparisons include:
- Molecular Formula: Both share the formula C₁₆H₂₃NO₅ and molecular weight 309.36 g/mol.
- The 2,6-dimethoxy isomer likely exhibits greater steric hindrance around the phenyl ring, which could reduce reactivity in electrophilic aromatic substitution reactions.
- Biological Implications : The positional isomerism may influence interactions with biological targets, such as enzymes or receptors sensitive to substituent orientation.
Functional Group Analogs: tert-Butyl 3-formylazetidine-1-carboxylate and Derivatives
These compounds replace the hydroxy and aryl groups with a formyl moiety. Notable comparisons:
- Molecular Weight: The formyl derivative (C₉H₁₅NO₃) has a lower molecular weight (185.22 g/mol) due to the absence of the bulky phenyl and hydroxy groups.
- Reactivity :
- The formyl group is highly electrophilic, enabling reactions with nucleophiles (e.g., amines for Schiff base formation).
- The hydroxy group in the target compound may participate in hydrogen bonding or serve as a site for phosphorylation.
- Solubility: The formyl derivative is soluble in DMSO and methanol , while the hydroxy-aryl analog likely has moderated solubility due to its polar and non-polar regions.
- Biological Activity :
Heterocyclic Variants: Pyrrolidine and Piperidine Derivatives
Compounds such as tert-butyl 3-formylpyrrolidine-1-carboxylate and tert-butyl 3-formylpiperidine-1-carboxylate differ in ring size:
- Ring Strain : Azetidine (4-membered) has higher ring strain than pyrrolidine (5-membered) or piperidine (6-membered), making it more reactive in ring-opening or functionalization reactions.
- Conformational Flexibility : Larger rings (e.g., piperidine) allow greater conformational freedom, which can influence binding affinity in biological systems.
Data Table: Comparative Analysis
Key Research Findings and Implications
- Synthetic Utility : The tert-butyl carbamate group in all compounds aids in nitrogen protection, critical for multi-step synthesis .
- Substituent Position : The 2,5- vs. 2,6-dimethoxy substitution significantly alters steric and electronic profiles, impacting solubility and reactivity .
- Biological Relevance : Hydroxy and formyl derivatives serve distinct roles—hydroxy groups enhance polarity for drug solubility, while formyl groups enable conjugation in prodrug design .
Biological Activity
tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound characterized by its unique azetidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as an intermediate in organic synthesis. The presence of functional groups such as hydroxyl and carboxylate moieties enhances its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 309.36 g/mol. Its structure includes:
- Azetidine ring : A four-membered saturated heterocycle.
- tert-butyl group : Contributes to hydrophobicity and steric bulk.
- Hydroxy group : Capable of forming hydrogen bonds, influencing solubility and reactivity.
- Carboxylate moiety : Facilitates esterification and amidation reactions.
- Dimethoxyphenyl substituent : Enhances biological activity through electron-donating effects.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may exhibit:
- Antioxidant properties : The hydroxyl group can scavenge free radicals.
- Anti-inflammatory effects : Potential modulation of inflammatory pathways through receptor interactions.
- Antimicrobial activity : Similar compounds have shown efficacy against various pathogens.
Case Studies and Research Findings
-
Synthesis and Characterization :
- The synthesis typically involves multi-step organic reactions, yielding high purity products. For instance, a recent study reported an 88.7% yield using environmentally friendly methods for similar azetidine derivatives.
- Biological Testing :
- Comparative Analysis :
Data Table: Comparison of Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | 1696967-49-3 | Enhanced biological activity due to methoxy arrangement |
| tert-Butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate | 1691616-21-3 | Different methoxy substitution affecting reactivity |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | N/A | Lacks phenolic substituent; simpler structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
